(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((Ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylic acid
Description
Properties
IUPAC Name |
(1R,3aR,4aR,6R,8aR,9S,9aR)-6-(ethoxycarbonylamino)-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6/c1-3-23-17(22)18-10-4-5-11-9(6-10)7-12-13(14(11)15(19)20)8(2)24-16(12)21/h8-14H,3-7H2,1-2H3,(H,18,22)(H,19,20)/t8-,9+,10-,11-,12-,13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJNBOZDJDFHBC-DKYFYASOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C(=O)O)C(OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2C(=O)O)[C@H](OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3R,3aR,4S,4aR,7R,8aR,9aR)-7-((Ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylic acid , also known by its CAS number 900161-13-9 , is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C17H25NO6 |
| Molecular Weight | 339.38 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 570.2 ± 50.0 °C |
| LogP | 0.90 |
| CAS Number | 900161-13-9 |
Structural Characteristics
The structure of this compound features a dodecahydronaphtho-furan core with an ethoxycarbonyl amino group, which may influence its interaction with biological targets.
Research indicates that compounds similar to This compound may exhibit various biological activities:
- Anticancer Activity : Some studies suggest that naphthoquinone derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
- Antimicrobial Properties : The presence of specific functional groups can enhance the antimicrobial activity against various pathogens.
Study on Anticancer Properties
A study conducted by Zhang et al. (2020) demonstrated that derivatives of naphthoquinone exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.
Anti-inflammatory Research
In a study published by Liu et al. (2019), it was found that a related compound inhibited the expression of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases.
Antimicrobial Activity
Research by Kim et al. (2021) highlighted the antimicrobial efficacy of naphthoquinone derivatives against Staphylococcus aureus and Escherichia coli. The study suggested that these compounds disrupt bacterial cell membranes.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics indicate potential therapeutic applications:
- Anticancer Activity : Certain derivatives of naphtho[2,3-c]furan compounds have shown promise in inhibiting cancer cell proliferation. Research into the specific effects of this compound on different cancer cell lines could yield valuable insights into its potential as an anticancer agent.
- Anti-inflammatory Properties : Compounds similar to this one have been studied for their anti-inflammatory effects. Investigating its impact on inflammatory pathways could lead to the development of new anti-inflammatory drugs.
Organic Synthesis
This compound can serve as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : The unique functional groups allow it to be used as a building block for synthesizing more complex molecules in pharmaceutical chemistry.
- Reactivity Studies : Its reactivity can be explored to develop new synthetic methodologies, particularly in the field of asymmetric synthesis.
Materials Science
The compound may also find applications in materials science:
- Polymer Chemistry : Its ability to form stable bonds could be leveraged in creating new polymers or copolymers with specific properties.
- Nanotechnology : Research into its interactions at the nanoscale could lead to applications in drug delivery systems or nanomaterials.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the anticancer properties of naphtho[2,3-c]furan derivatives. The findings indicated that modifications at the amino and carboxylic acid positions significantly enhanced cytotoxicity against various cancer cell lines. This suggests that (3R,3aR,4S,4aR,7R,8aR,9aR)-7-((Ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylic acid may exhibit similar or improved activity due to its unique structure.
Case Study 2: Anti-inflammatory Effects
Research published in Phytochemistry demonstrated that naphtho[2,3-c]furan compounds possess anti-inflammatory properties through the inhibition of NF-kB signaling pathways. Future studies could investigate whether this specific compound exhibits comparable effects and elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
(a) Core Structure Variations
- Target Compound vs. Vorapaxar Sulfate : Both share the dodecahydronaphtho[2,3-c]furan scaffold, but vorapaxar incorporates a pyridinylvinyl group at position 4, critical for PAR-1 binding . The target compound’s 3-methyl and 4-carboxylic acid groups may reduce blood-brain barrier penetration compared to vorapaxar’s lipophilic substituents.
- Podophyllotoxin Analogs : The naphtho[2,3-c]furan-1-one core in podophyllotoxin derivatives (e.g., 11c) is oxygenated and aromatic, favoring interactions with tubulin . In contrast, the target compound’s fully saturated core enhances conformational flexibility.
(b) Substituent-Driven Activity
- Ethoxycarbonylamino Group: Present in both the target compound and vorapaxar, this group improves metabolic stability by resisting enzymatic hydrolysis compared to primary amines .
- Carboxylic Acid vs.
Q & A
Q. How can researchers confirm the stereochemical configuration of this compound?
Methodological Answer:
- Use X-ray crystallography to resolve the absolute configuration, as demonstrated for structurally similar fused bicyclic systems (e.g., lactones or furan derivatives) in single-crystal studies .
- Validate stereochemistry via 2D NMR techniques (e.g., NOESY or HSQC) to correlate proton-proton spatial relationships and carbon-proton connectivity, particularly for the methyl and ethoxycarbonyl substituents .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
Q. How can the presence of the ethoxycarbonylamino group be verified spectroscopically?
Methodological Answer:
- Analyze the IR spectrum for N-H stretching (3250–3350 cm⁻¹) and carbonyl vibrations (1690–1730 cm⁻¹).
- Confirm via ¹H NMR by identifying the ethoxy group’s triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm), coupled with the amide proton signal (δ 6.5–7.0 ppm) .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data caused by impurities in synthesized batches?
Methodological Answer:
Q. What experimental design principles apply to optimizing the synthesis of this compound’s stereoisomers?
Methodological Answer:
- Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to control stereochemistry during key steps like lactam ring formation or ethoxycarbonyl group introduction .
- Monitor reaction progress with inline FTIR or Raman spectroscopy to detect intermediates and optimize reaction time/temperature .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
Q. What strategies resolve discrepancies between in vitro and in vivo stability data for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
